molecular formula C22H22N6O5S2 B1668871 Cefpirome CAS No. 84957-29-9

Cefpirome

Cat. No. B1668871
CAS RN: 84957-29-9
M. Wt: 514.6 g/mol
InChI Key: DKOQGJHPHLTOJR-WHRDSVKCSA-N
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Description

Cefpirome is a fourth-generation cephalosporin . It is highly active against Gram-negative bacteria, including Pseudomonas aeruginosa, and Gram-positive bacteria . It is used to treat infections of the respiratory tract, urinary tract, blood, skin and soft tissues, etc. caused by susceptible bacteria . It kills bacteria by preventing them from forming the bacterial protective covering (cell wall) which is needed for them to survive .


Molecular Structure Analysis

Cefpirome has a molecular formula of C22H22N6O5S2 and a molar mass of 514.58 g·mol −1 . The basic cephem ring at position 7 is modified chemically to increase the cephalosporins’ stability against β-lactamase enzymes . Other antibiotics CP such as ceftazidime, cefoperazone, ceftizoxime, and ceftriaxone from the third-generation contain a 2-amino thiazolyl acetamido group substituted with an oxyimino in the same position .


Physical And Chemical Properties Analysis

Cefpirome is a broad-spectrum antibiotic with adequate β-lactamase stability but with a low affinity for extended spectrum . The broad spectrum of Cefpirome is imposed to cover a wide range of positively and negatively pathogens . It is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration .

Safety And Hazards

Cefpirome is generally well tolerated . Adverse gastrointestinal reactions include diarrhea, nausea, vomiting, pseudomembraneous colitis, abdominal pain and have been noted in 3.86% of the patients .

Future Directions

New generation (5th) of cephalosporins have been introduced on the market over the last decade to combat methicillin-resistant Staphylococcus aureus (MRSA), i.e., ceftaroline and ceftobiprole, and avoid the toxicity of vancomycin . To meet the challenge of multiresistant Enterobacteriaceae and Pseudomonas infections, a novel siderophore cephalosporin (cefiderocol) was approved by the US Food and Drug Administration (FDA) for complicated urinary infections and pyelonephritis in 2019 . This promising novel cephalosporin is active in vitro against most multiresistant and carbapenem-resistant gram-negative strains, even those resistant to all other antibiotics including colistin .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15-/t16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQGJHPHLTOJR-WHRDSVKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048244
Record name Cefpirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefpirome

CAS RN

84957-29-9
Record name Cefpirome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84957-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpirome [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefpirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFPIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72Q2F09HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefpirome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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